Benzamide, N-(1-naphthyl)-2-methoxy-
Description
Contextualization within Benzamide (B126) and Naphthalene (B1677914) Chemistry
N-(1-Naphthyl)-2-methoxybenzamide is a derivative of both benzamide and naphthalene, two molecular scaffolds of significant importance in organic and medicinal chemistry. Benzamide, an aromatic amide consisting of a benzene (B151609) ring attached to a carboxamido group, is a fundamental structure found in numerous biologically active compounds. nih.gov The amide linkage is a crucial functional group in many biological processes and serves as a key building block in the synthesis of pharmaceuticals. researchgate.net Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including antifungal and antibacterial properties. researchgate.net
The other key component, naphthalene, is a bicyclic aromatic hydrocarbon composed of two fused benzene rings. ekb.eg First discovered in 1819 from coal tar, naphthalene's extended π-conjugated system imparts distinct chemical and physical properties. ekb.egijpsjournal.com In medicinal chemistry, the naphthalene moiety is incorporated into various drugs and bioactive molecules, contributing to their therapeutic effects which can include anticancer, antimicrobial, and anti-inflammatory activities. ijpsjournal.comnih.gov The fusion of the benzamide and naphthalene structures in N-(1-naphthyl)-2-methoxybenzamide, along with the presence of a methoxy (B1213986) group on the benzoyl ring, creates a unique molecule with specific steric and electronic properties that are actively being explored by researchers. The methoxy group, in particular, can influence the compound's solubility and its interactions with biological targets. nih.gov
Historical Overview of Related Naphthyl-Benzamide Research
The exploration of compounds containing both naphthalene and benzamide moieties has a rich history rooted in the quest for new therapeutic agents and functional materials. Research into individual benzamide and naphthalene derivatives has been extensive for decades. researchgate.netijpsjournal.com The synthesis of various N-substituted benzamides has been a long-standing focus in organic chemistry due to their prevalence in biologically active molecules. researchgate.net Similarly, the diverse biological activities of naphthalene derivatives have made them a frequent target of scientific investigation. ekb.egnih.gov
The combination of these two pharmacophores into single molecular entities, the naphthyl-benzamides, represents a logical progression in drug design and materials science. Early research in this area often focused on the synthesis of novel structures and the investigation of their fundamental chemical properties. Over time, as synthetic methodologies became more advanced, researchers began to systematically explore the structure-activity relationships of these compounds. For instance, studies have investigated how the position of the linkage on the naphthalene ring and the substituents on the benzamide portion influence the compound's biological effects. This has led to the discovery of naphthyl-benzamide derivatives with potential applications as antimicrobial agents, anticancer compounds, and even as components in optoelectronic materials.
Significance and Emerging Research Potential of N-(1-Naphthyl)-2-methoxybenzamide
N-(1-Naphthyl)-2-methoxybenzamide is emerging as a compound of significant interest due to its potential in various fields of research. The specific arrangement of its functional groups—the 2-methoxy substitution on the benzamide ring and the 1-naphthyl group—is a key area of investigation.
One of the most promising areas of research for related naphthyl-benzamide structures is in medicinal chemistry. For example, a related compound, N-(1-benzylpiperidine) benzamide containing a naphthalene moiety, has been identified as a potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. nih.gov This highlights the potential of the naphthyl-benzamide scaffold in the development of neuroprotective agents. The methoxy group, as seen in related structures, can be crucial for biological activity. For instance, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a compound with a methoxy-naphthalene core, is an agonist of melatoninergic system receptors and an antagonist of the 5-HT2C receptor, showing potential in treating depression and sleep disorders. google.com
The unique photophysical properties endowed by the naphthalene ring also suggest potential applications in materials science. Naphthalene derivatives are known for their use in the development of advanced materials with specific optoelectronic properties. The interplay between the electron-donating methoxy group and the extended aromatic system of the naphthalene core in N-(1-naphthyl)-2-methoxybenzamide could lead to the development of novel fluorescent probes or organic light-emitting diode (OLED) materials.
Further research into the synthesis of N-(1-naphthyl)-2-methoxybenzamide and its derivatives is crucial. The development of efficient synthetic routes, such as the practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, demonstrates the ongoing efforts to create these complex molecules. nih.gov The synthesis of related N-substituted benzamides often involves coupling reactions using activating agents like EDC.HCl and HOBt. nih.gov
Table 1: Physicochemical Properties of N-(1-Naphthyl)-2-methoxybenzamide and Related Compounds This table is for illustrative purposes and the data for N-(1-Naphthyl)-2-methoxybenzamide would need to be experimentally determined.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| N-(1-Naphthyl)-2-methoxybenzamide | C18H15NO2 | 277.32 |
| Benzamide | C7H7NO | 121.14 nih.gov |
| 2-Methoxybenzamide (B150088) | C8H9NO2 | 151.16 nih.gov |
| Naphthalene | C10H8 | 128.17 |
Table 2: Reported Biological Activities of Related Naphthyl-Benzamide Scaffolds
| Compound Class | Biological Target/Activity | Reference |
|---|---|---|
| Naphthalene-containing N-(1-benzylpiperidine) benzamide | Dual inhibitor of AChE and BChE | nih.gov |
| N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide | Agonist of melatoninergic system receptors, antagonist of 5-HT2C receptor | google.com |
| 4-Methyl-N-(naphthalen-2-yl)benzamide | Antibacterial and antifungal properties, cytotoxic effects on cancer cells |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H15NO2 |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-methoxy-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H15NO2/c1-21-17-12-5-4-10-15(17)18(20)19-16-11-6-8-13-7-2-3-9-14(13)16/h2-12H,1H3,(H,19,20) |
InChI Key |
XWVXFZQMMQIQRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for N 1 Naphthyl 2 Methoxybenzamide and Its Analogues
Classical Amide Bond Formation Strategies
Traditional methods for forming the amide linkage remain fundamental in organic synthesis due to their reliability and well-established procedures.
The use of coupling reagents is a cornerstone of amide bond formation, particularly in peptide synthesis, and is readily applicable to the synthesis of N-aryl benzamides. peptide.comiris-biotech.desigmaaldrich.com These reagents activate the carboxylic acid (2-methoxybenzoic acid) to facilitate its reaction with the amine (1-naphthylamine). A variety of coupling agents are available, each with specific characteristics regarding reactivity and racemization suppression. peptide.comiris-biotech.desigmaaldrich.com
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and epimerization. peptide.comiris-biotech.de Phosphonium salts, such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective, offering fast reaction times and high yields. peptide.comsigmaaldrich.com
The general procedure involves the reaction of the carboxylic acid and amine in an appropriate solvent with the coupling reagent and often a non-nucleophilic base.
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent | Full Name | Byproducts | Key Features |
|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (insoluble) | Effective but can cause racemization; byproduct precipitation can simplify purification. peptide.comiris-biotech.de |
| DIC | Diisopropylcarbodiimide | Diisopropylurea (soluble) | Preferred for solid-phase synthesis due to soluble byproduct. iris-biotech.de |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Tetramethylurea | Popular, efficient, and fast, with low racemization. peptide.comsigmaaldrich.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | More reactive than HBTU, with less epimerization. peptide.comsigmaaldrich.com |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) | A phosphonium-based reagent, good for hindered couplings. sigmaaldrich.com |
This table is generated based on general knowledge of coupling reagents and may not reflect specific use for the title compound.
A direct and widely used method for the synthesis of N-(1-naphthyl)-2-methoxybenzamide involves the condensation of an acyl halide, specifically 2-methoxybenzoyl chloride, with 1-naphthylamine (B1663977). sigmaaldrich.comsigmaaldrich.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is formed as a byproduct.
The reaction of 2-methoxybenzoyl chloride with 1-naphthylamine provides a straightforward route to the target compound. sigmaaldrich.com The choice of solvent and base can influence the reaction rate and yield. Aprotic solvents such as dichloromethane (B109758) or diethyl ether are commonly employed.
A similar approach has been used in the synthesis of N,N-diethyl-m-toluamide (DEET), where m-toluoyl chloride is reacted with diethylamine. sld.cu This highlights the general applicability of using acyl chlorides for the preparation of a wide range of substituted benzamides.
Advanced and Green Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These approaches aim to reduce waste, energy consumption, and the use of hazardous materials.
One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, avoiding the need to isolate intermediates. orientjchem.orgnih.govnih.gov This approach is advantageous in terms of time, cost, and environmental impact. While a specific one-pot synthesis for N-(1-naphthyl)-2-methoxybenzamide is not extensively documented, the principles of MCRs can be applied. For instance, a three-component reaction involving 2-methoxybenzoic acid, 1-naphthylamine, and a coupling agent could be performed in a single pot. clockss.org The development of such a process would be a significant advancement in the synthesis of this class of compounds.
The development of catalyst-free and solvent-free reaction conditions represents a major goal in green chemistry. nih.govnih.govornl.gov These methods not only reduce the environmental footprint but can also simplify purification processes. For the synthesis of amides, catalyst-free approaches often rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperatures or microwave irradiation.
While specific catalyst-free methods for the synthesis of N-(1-naphthyl)-2-methoxybenzamide are not prevalent in the literature, related catalyst-free syntheses of other amides have been reported. nih.govnih.gov These often involve the reaction of amines with activated carboxylic acid derivatives or aldehydes under thermal or microwave conditions. nih.gov The application of these principles could lead to the development of a cleaner synthetic route to the target molecule.
Regioselective Synthesis of Methoxy- and Naphthyl-Substituted Benzamides
The synthesis of specifically substituted benzamides, such as N-(1-naphthyl)-2-methoxybenzamide, requires precise control over the regiochemistry of the reaction. In the case of the condensation between 2-methoxybenzoyl chloride and 1-naphthylamine, the regioselectivity is inherently defined by the starting materials. However, when dealing with more complex substrates or alternative synthetic routes, achieving the desired regioselectivity can be a challenge.
For example, in the synthesis of substituted pyrazoles, the choice of solvent has been shown to significantly influence the regioselectivity of the condensation reaction between 1,3-diketones and arylhydrazines. organic-chemistry.org Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can lead to higher regioselectivity compared to protic solvents. organic-chemistry.org Similar considerations would be important in developing novel synthetic routes to N-(1-naphthyl)-2-methoxybenzamide and its analogues to ensure the correct placement of the methoxy (B1213986) and naphthyl groups. One-pot, multi-component reactions are also often designed to proceed with high regioselectivity to afford a single major product. nih.govrsc.orgrsc.org
Synthesis of Chiral Naphthyl-Benzamide Derivatives
The generation of chiral N-naphthyl-benzamide derivatives represents a significant challenge in synthetic organic chemistry, primarily due to the control of axial chirality arising from restricted rotation around the C(aryl)-N bond. Various innovative strategies have been developed to achieve high enantioselectivity in the synthesis of these and analogous chiral amides. These methods primarily include atroposelective C-H functionalization, kinetic resolution, and the use of chiral catalysts and ligands.
One prominent approach involves the use of chiral phosphoric acids (CPAs) as organocatalysts. These catalysts have demonstrated remarkable efficacy in a range of enantioselective transformations. For instance, CPAs have been successfully employed in the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines using azodicarboxylates as the amino source. researchgate.netnih.gov This method allows for the construction of N-C atropisomers with high yields and enantioselectivities. The proposed mechanism suggests that the chiral phosphoric acid activates the substrates through hydrogen bonding, facilitating a stereocontrolled C-H amination. This strategy could be adapted for the synthesis of chiral N-(1-naphthyl)-2-methoxybenzamide by employing a suitable N-(1-naphthyl) precursor.
Another powerful strategy for accessing enantiomerically pure chiral amides is through kinetic resolution . This technique can be applied to a racemic mixture of the amide, where one enantiomer reacts at a faster rate with a chiral reagent or catalyst, leaving the unreacted enantiomer in high enantiomeric excess. Both enzymatic and non-enzymatic methods have been developed for this purpose. For example, lipases are effective catalysts for the kinetic resolution of primary amines via acylation, a process that can be coupled with a racemization catalyst in a dynamic kinetic resolution (DKR) process. nih.gov Non-enzymatic kinetic resolution of racemic 2-pyridyl esters has also been achieved using a chiral phosphoric acid to catalyze amide bond formation with high selectivity. acs.org This approach could be applied to a racemic mixture of N-(1-naphthyl)-2-methoxybenzamide or a suitable precursor.
Table 1: Selected Catalytic Systems for the Synthesis of Chiral Amides
| Catalyst/Method | Substrate Type | Product Type | Key Features | Reference |
| Chiral Phosphoric Acid | N-aryl-2-naphthylamines | N-C Atropisomeric Diamines | Atroposelective C-H amination, high ee | researchgate.netnih.gov |
| Chiral Phosphoric Acid | Racemic 2-pyridyl esters | Chiral Amides | Kinetic resolution via amide formation | acs.org |
| Palladium(II) / L-pyroglutamic acid | N,N-disubstituted amides | Axially Chiral Biaryls | Atroposelective C-H olefination, high yield and ee | rsc.org |
| Rhodium(I) / Chiral Diene | 3-(ortho-boronated aryl) enones | 2,3-Disubstituted Indenes | Asymmetric annulation | nih.gov |
| Palladium Nanocatalyst / Lipase | Primary amines | Acylated Amines | Dynamic kinetic resolution | nih.gov |
Palladium-catalyzed reactions have also emerged as a versatile tool for the synthesis of axially chiral compounds. For example, the amide-directed atroposelective C-H olefination of biaryl-2-carboxamides has been achieved with high enantioselectivity using a chiral amino acid ligand. rsc.org This highlights the potential of using a directing group strategy on the benzamide (B126) moiety to control the stereochemistry of the C-N bond formation with the naphthyl group.
Furthermore, rhodium-catalyzed asymmetric reactions have shown promise in the synthesis of chiral cyclic compounds and could be explored for the construction of chiral benzamides. nih.gov The choice of chiral ligand is crucial in these transition metal-catalyzed reactions to induce high levels of enantioselectivity.
The development of new chiral catalysts continues to expand the toolbox for asymmetric synthesis. Data science approaches are now being used to design and optimize chiral phosphoric acid catalysts, leading to the discovery of novel catalysts with enhanced selectivity for specific transformations. nih.gov These advancements hold the potential for developing highly efficient and selective methods for the synthesis of specific chiral targets like N-(1-naphthyl)-2-methoxybenzamide.
Structural Elucidation and Advanced Characterization of N 1 Naphthyl 2 Methoxybenzamide
Spectroscopic Techniques for Structural Confirmation
Spectroscopy provides fundamental insights into the molecular structure of N-(1-naphthyl)-2-methoxybenzamide by probing the interactions of the molecule with electromagnetic radiation. Each technique offers unique information, and together they create a comprehensive chemical fingerprint.
A thorough review of scientific literature and chemical databases did not yield specific experimental ¹H NMR or ¹³C NMR data for N-(1-naphthyl)-2-methoxybenzamide. The characterization of the molecule would typically involve the analysis of proton and carbon chemical shifts, signal multiplicities, and coupling constants to confirm the arrangement of the 2-methoxybenzoyl and 1-naphthyl moieties.
Detailed experimental Infrared (IR) or Raman spectroscopic data for N-(1-naphthyl)-2-methoxybenzamide were not available in the searched literature. Such analyses would be used to identify characteristic vibrational modes of the functional groups present, including the amide N-H and C=O stretches, the aromatic C-H and C=C bonds, and the C-O-C ether linkage, thereby confirming the compound's identity.
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. The National Institute of Standards and Technology (NIST) Chemistry WebBook documents the existence of electron ionization (EI) mass spectrometry data for N-(1-naphthyl)-2-methoxybenzamide. nist.gov The compound has a molecular formula of C₁₈H₁₅NO₂ and a molecular weight of 277.32 g/mol . nist.gov
The mass spectrum provides unequivocal proof of the compound's molecular weight. The molecular ion peak ([M]⁺•) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight.
Table 1: Key Mass Spectrometry Data for N-(1-Naphthyl)-2-methoxybenzamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₅NO₂ | NIST nist.gov |
| Molecular Weight | 277.32 | NIST nist.gov |
Detailed fragmentation data from the electron ionization mass spectrum was not available in the consulted resources.
No specific experimental UV-Vis absorption data for N-(1-naphthyl)-2-methoxybenzamide was found in the reviewed sources. A UV-Vis spectrum would be expected to show absorption maxima corresponding to the π-π* electronic transitions within the aromatic naphthyl and benzoyl ring systems.
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
A search of crystallographic databases and scientific literature did not yield any published crystal structures for N-(1-naphthyl)-2-methoxybenzamide. Consequently, information regarding its solid-state conformation, packing arrangement, and potential polymorphism is not available at this time.
Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences
The presence of a hydrogen bond donor (the amide N-H group) and potential acceptors (the carbonyl oxygen and the methoxy (B1213986) oxygen) within the N-(1-Naphthyl)-2-methoxybenzamide molecule suggests the likelihood of intramolecular hydrogen bonding. The formation of such a bond would significantly influence the molecule's conformation.
Typically, an intramolecular hydrogen bond forms a pseudo-ring, which restricts the rotational freedom around the single bonds. In the case of N-(1-Naphthyl)-2-methoxybenzamide, a hydrogen bond could potentially form between the amide hydrogen and the oxygen of the 2-methoxy group, creating a six-membered pseudo-ring. The existence and strength of this interaction would be confirmed by analyzing the geometric parameters from the crystal structure data. Key indicators include the H···O distance and the N-H···O angle.
The conformational preferences of the molecule are largely dictated by the torsion angles between the naphthyl ring, the amide plane, and the methoxy-substituted benzene (B151609) ring. The relative orientation of these groups is influenced by a balance of stabilizing forces, such as the aforementioned intramolecular hydrogen bond and conjugation effects, and destabilizing steric repulsions. Computational studies on similar N-enoyl systems have shown that anti-s-cis structures can be significantly more stable than other conformers. wvu.edu A detailed analysis for N-(1-Naphthyl)-2-methoxybenzamide would involve calculating the potential energy surface as a function of key torsional angles to identify the global energy minimum and other low-energy conformers.
A hypothetical data table for the geometric parameters of a potential intramolecular hydrogen bond is presented below, based on typical values observed in related structures.
| Parameter | Value |
| Donor-H (Å) | ~0.86 |
| H···Acceptor (Å) | 1.8 - 2.2 |
| Donor···Acceptor (Å) | 2.6 - 3.0 |
| Donor-H···Acceptor (°) | 120 - 160 |
This table is illustrative and awaits experimental data for N-(1-Naphthyl)-2-methoxybenzamide.
Investigation of Intermolecular Interactions in Crystalline State
In the solid state, molecules of N-(1-Naphthyl)-2-methoxybenzamide would arrange themselves in a regular three-dimensional lattice. The stability of this crystalline arrangement is determined by a network of intermolecular interactions. While intramolecular forces dictate the shape of the molecule, intermolecular forces govern how the molecules pack together.
Given the functional groups present, several types of intermolecular interactions would be anticipated. These include:
Intermolecular Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, forming chains or dimeric motifs. This is a common and strong interaction in the crystal packing of amides.
π-π Stacking: The electron-rich aromatic systems of the naphthyl and benzene rings can interact through π-π stacking. The geometry of these interactions (e.g., face-to-face, offset) would be determined from the crystal packing diagram.
C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the π-systems of the aromatic rings of adjacent molecules.
The analysis of the crystal packing would involve identifying these interactions and quantifying their geometric parameters. For instance, for hydrogen bonds, the intermolecular D-H···A distances and angles would be measured. For π-π stacking, the centroid-to-centroid distances and the slip angles between the aromatic rings would be calculated.
An illustrative data table for potential intermolecular hydrogen bonds is provided below.
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O=C | ~0.86 | 2.0 - 2.4 | 2.8 - 3.2 | 150 - 180 |
This table is hypothetical and represents common geometries for such interactions. Specific values for N-(1-Naphthyl)-2-methoxybenzamide would be derived from its crystal structure data.
The interplay of these various intermolecular forces dictates the final crystal lattice energy and the macroscopic properties of the solid, such as its melting point and solubility.
Computational Chemistry and Theoretical Investigations of N 1 Naphthyl 2 Methoxybenzamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. arxiv.orgarxiv.org DFT has become a standard tool in computational chemistry because it offers a favorable balance between computational cost and accuracy for a wide range of molecular systems. nih.govnih.gov These calculations can determine optimized geometries, spectroscopic features, and reactivity parameters for compounds like N-(1-naphthyl)-2-methoxybenzamide.
Geometrical optimization is a fundamental computational step to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. Using DFT methods, such as the widely used B3LYP functional with an appropriate basis set (e.g., 6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of N-(1-naphthyl)-2-methoxybenzamide are systematically adjusted to find its most stable conformation. nih.govresearchgate.net This process is crucial as the molecular geometry dictates its physical and chemical properties.
Once the geometry is optimized, a detailed electronic structure analysis can be performed. This includes mapping the electron density to understand charge distribution and identifying regions of the molecule that are electron-rich or electron-deficient. Such analyses provide insights into the molecule's polarity and its potential sites for electrophilic or nucleophilic attack. arxiv.orgscispace.com
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C=O Bond Length | The length of the carbonyl double bond in the amide group. | ~1.25 Å |
| C-N Bond Length | The length of the bond between the carbonyl carbon and the amide nitrogen. | ~1.39 Å |
| N-C (naphthyl) Bond Length | The length of the bond connecting the amide nitrogen to the naphthyl ring. | ~1.44 Å |
| O-C-N Bond Angle | The angle around the carbonyl carbon. | ~122° |
| C-N-C Dihedral Angle | The torsion angle defining the rotation around the C-N amide bond, indicating planarity. | ~175-180° |
DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net The calculated isotropic shielding values are converted into chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).
Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be computed. epstem.net These theoretical spectra help in the assignment of experimental vibrational bands to specific functional groups and modes of vibration within the N-(1-naphthyl)-2-methoxybenzamide molecule. A strong correlation between the calculated and experimental spectra provides high confidence in the determined molecular structure. researchgate.net
| Spectroscopic Data | Computational Method | Significance | Typical Correlation (R²) |
|---|---|---|---|
| ¹³C-NMR Chemical Shifts | DFT/GIAO | Confirms the carbon skeleton and chemical environment. | > 0.99 researchgate.netepstem.net |
| ¹H-NMR Chemical Shifts | DFT/GIAO | Confirms proton environments and structural connectivity. | > 0.84 epstem.net |
| IR Frequencies | DFT | Assigns vibrational modes to specific functional groups (e.g., C=O, N-H stretch). | High correlation after scaling |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The spatial distribution of these orbitals in N-(1-naphthyl)-2-methoxybenzamide indicates the most probable regions for interaction with other chemical species.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.
| Parameter | Definition | Significance |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Represents the electron-donating ability of the molecule. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. researchgate.net |
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of N-(1-naphthyl)-2-methoxybenzamide in a simulated environment, such as in solution or in complex with a biological macromolecule. nih.gov
These simulations are crucial for understanding the flexibility of the molecule, particularly the rotation around single bonds, such as the amide bond and the bonds connecting the phenyl and naphthyl rings. The results can reveal the most populated conformations and the energy barriers between them. nih.gov For drug-like molecules, MD simulations can elucidate how a ligand adapts its shape upon binding to a protein's active site, providing critical information that is unobtainable from static models alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Naphthyl-Benzamide Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a group of compounds and their biological activities. nih.gov For a series of compounds based on the naphthyl-benzamide scaffold, a QSAR model can be developed to predict their activity against a specific biological target.
The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound in the series. A mathematical model is then constructed to relate these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govjbclinpharm.org A robust QSAR model, validated by statistical metrics like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²), can be used to predict the activity of new, unsynthesized naphthyl-benzamide derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
| Parameter | Description | Acceptable Value |
|---|---|---|
| r² (Squared Correlation Coefficient) | Measures the goodness of fit of the model to the training set data. | > 0.6 |
| q² (Cross-Validated r²) | Measures the predictive ability of the model for the training set (internal validation). | > 0.5 jbclinpharm.org |
| Fischer's F-test | A statistical test of the overall significance of the regression model. | High value indicates a statistically significant model. jbclinpharm.org |
| RMSE (Root Mean Square Error) | Measures the average magnitude of the errors in the predictions. | Low value indicates better model performance. nih.gov |
Molecular Docking Studies with Biological Targets
Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. mdpi.com For N-(1-naphthyl)-2-methoxybenzamide, docking studies can be performed to explore its potential interactions with various biological targets and to hypothesize its mechanism of action.
Structurally similar N-naphthyl and benzamide derivatives have been investigated as inhibitors of several enzymes. For instance, related compounds have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Other studies have explored the docking of similar scaffolds with targets like cyclooxygenase-II (COX-II) for anti-inflammatory activity and epidermal growth factor receptor (EGFR) for anticancer potential. researchgate.netf1000research.com These studies typically identify key binding interactions, such as hydrogen bonds with amino acid residues, π-π stacking with aromatic residues, and hydrophobic interactions, which stabilize the ligand-protein complex. The docking score, a numerical value representing the predicted binding affinity, is used to rank different compounds. mdpi.com
| Potential Target Protein | Therapeutic Area | Key Interacting Residues/Interactions | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Alzheimer's Disease | π-π stacking with Trp, Tyr; Hydrogen bonds | nih.gov |
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Hydrophobic interactions; Hydrogen bonds | nih.gov |
| Cyclooxygenase-II (COX-II) | Inflammation | Hydrogen bonds with Arg, Ser; Hydrophobic interactions | researchgate.net |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Hydrogen bond with Met; Hydrophobic pocket interactions | f1000research.com |
Structure Activity Relationship Sar Investigations of N 1 Naphthyl 2 Methoxybenzamide Analogues
Impact of Naphthyl Moiety Modifications on Biological Activity
Modifications to the naphthyl ring of N-(1-naphthyl)-2-methoxybenzamide analogues have a profound effect on their biological profiles. The naphthalene (B1677914) portion of the molecule is often crucial for establishing key interactions with biological targets.
The position of attachment to the naphthyl ring system is a critical determinant of activity. For instance, in the context of non-nucleoside HIV-1 reverse transcriptase inhibitors, derivatives with the B-ring substituted by a naphthyl group have shown promising activity. nih.gov The spatial arrangement and the ability of the naphthyl ring to fit into specific binding pockets are key factors.
Furthermore, the introduction of substituents onto the naphthyl ring can significantly modulate activity. In a study of KIAA1363 inhibitors, (1-halo-2-naphthyl) carbamates were investigated, where substitution at the 1-position of the naphthyl ring was a key area of SAR exploration. researchgate.net This highlights that even small changes to the naphthyl moiety can lead to significant differences in inhibitory potential.
One notable modification involves the oxidation of the naphthyl ring to a naphthoquinone. A synthesized derivative, N-(7,8-dioxo-7,8-dihydronaphthalen-1-yl)-2-methoxybenzamide (MBNQ), where the 1-naphthyl group is replaced by a 1,2-naphthoquinone (B1664529), demonstrated significant cytotoxic activity against lung cancer cells, a property not observed with the parent 2-naphthoquinone at similar concentrations. nih.gov This suggests that the 2-methoxybenzamide (B150088) portion confers a new biological activity profile to the naphthoquinone structure. nih.gov
The following table summarizes the impact of selected naphthyl moiety modifications:
| Compound/Modification | Biological Target/Activity | Key Finding | Reference |
| Naphthyl-substituted benzophenones | HIV-1 Reverse Transcriptase | Naphthyl substitution on the B-ring led to potent inhibitory activity. | nih.gov |
| (1-Bromo-2-naphthyl) N,N-dimethylcarbamate | KIAA1363 (Serine Hydrolase) | Identified as an inhibitor, with the 1-bromo-2-naphthyl moiety being a key structural feature. | researchgate.net |
| N-(7,8-dioxo-7,8-dihydronaphthalen-1-yl)-2-methoxybenzamide (MBNQ) | Lung Cancer Cells (A549) | Induced apoptosis, demonstrating that the 2-methoxybenzamide substituent confers potent cytotoxicity to the 1,2-naphthoquinone scaffold. | nih.gov |
Influence of Methoxy (B1213986) Group Position and Substitution Patterns on Activity
The methoxy group on the benzamide (B126) ring is another critical element influencing the biological activity of this class of compounds. Its position—ortho (2-), meta (3-), or para (4-)—can alter the molecule's conformation, electronic distribution, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets.
In a series of 2-methoxybenzamide derivatives developed as Hedgehog (Hh) signaling pathway inhibitors, the 2-methoxybenzamide scaffold served as a crucial connector between two other molecular fragments. mdpi.com The ortho-methoxy group can influence the orientation of the benzamide and naphthyl rings relative to each other, which can be critical for fitting into a specific binding site.
While direct comparative studies on the 2-, 3-, and 4-methoxy isomers of N-(1-naphthyl)benzamide are not extensively detailed in the available literature, research on other classes of molecules underscores the importance of the methoxy position. For example, in a study of 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the position of the methoxy group had a significant effect on their biological properties, with the ortho-substituted compound showing the most favorable characteristics for myocardial perfusion imaging. nih.gov This principle likely extends to the N-(1-naphthyl)benzamide series, where the precise location of the methoxy group could fine-tune biological activity.
The methoxy group itself can also be replaced by other substituents to probe the effects of size, electronics, and hydrogen bonding potential. In a related series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, varying the alkoxy group from methoxy to other homologues was a key strategy in developing compounds with antibacterial and antimycobacterial activity. researchgate.net
The table below illustrates the significance of the methoxy group in related structures:
| Compound Series | Key Finding | Implication for N-(1-Naphthyl)-2-methoxybenzamide | Reference |
| 2-Methoxybenzamide derivatives | The 2-methoxybenzamide scaffold is a key component for Hedgehog signaling pathway inhibition. | The ortho-methoxy group likely plays a significant role in defining the active conformation. | mdpi.com |
| 18F-labeled methoxybenzyl triphenylphosphonium cations | The ortho-methoxy derivative displayed the most favorable biological properties compared to meta and para isomers. | Suggests that the 2-methoxy substitution in N-(1-naphthyl)-2-methoxybenzamide may be optimal for certain biological activities. | nih.gov |
| N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | Homologues of methoxyphenyl derivatives were designed to enhance antibacterial and antimycobacterial activity. | Indicates that modifications to the alkoxy group on the benzoyl ring can be a fruitful strategy for optimizing biological activity. | researchgate.net |
Role of Benzamide Core Modifications in Activity Modulation
The central benzamide core is the lynchpin of the N-(1-naphthyl)-2-methoxybenzamide structure, and its modification can lead to significant changes in biological activity. Alterations to the amide bond can affect the molecule's stability, flexibility, and hydrogen bonding capabilities.
Furthermore, the broader chemical space around the benzamide can be explored. A series of N-substituted benzamide derivatives based on the structure of Entinostat (MS-275) were synthesized and evaluated as antitumor agents, showcasing how modifications around the benzamide core can tune activity against targets like histone deacetylases.
The following table provides examples of how modifications to the amide or surrounding structures can impact activity in related compound classes:
| Compound Class | Modification Strategy | Impact on Activity | Reference |
| 2-Phenoxybenzamides | Variation of substituents on the anilino part of the benzamide. | Strongly dependent antiplasmodial activity and cytotoxicity. | researchgate.netresearchgate.net |
| N-Substituted Benzamides (MS-275 analogues) | Linker modification and substitution on the N-phenyl ring. | Tuned anti-proliferative activity against various cancer cell lines. |
Stereochemical Effects on Structure-Activity Relationships
Chirality can play a pivotal role in the biological activity of drug molecules, as enantiomers can exhibit different potencies, efficacies, and even different types of activity. While N-(1-naphthyl)-2-methoxybenzamide itself is not chiral, the introduction of chiral centers or the presence of atropisomerism (chirality arising from restricted rotation around a single bond) in its analogues can have significant stereochemical effects on their SAR.
The synthesis of chiral molecules is a key area of organic chemistry. For instance, the asymmetric synthesis of BINOL derivatives, which are based on a binaphthyl scaffold, is well-established and highlights the importance of controlling stereochemistry in naphthyl-containing compounds. mdpi.com The synthesis of novel chiral amines and their derivatives is also an active area of research. nih.gov
Although specific studies on the stereochemical effects for N-(1-naphthyl)-2-methoxybenzamide analogues are not prominent in the searched literature, the principles of stereoselectivity are universally applicable. If a chiral center were introduced, for example, on a substituent of the naphthyl or benzamide ring, it would be expected that the different enantiomers would interact differently with a chiral biological target such as a protein or enzyme.
The following table summarizes concepts related to stereochemistry that are relevant to the potential for chiral analogues of N-(1-naphthyl)-2-methoxybenzamide:
| Concept/Compound Class | Key Finding | Relevance to N-(1-Naphthyl)-2-methoxybenzamide Analogues | Reference |
| Asymmetric Synthesis of BINOL Derivatives | Enantioselective methods allow for the synthesis of specific (R)- or (S)-BINOLs. | Provides a framework for the potential synthesis of chiral, non-racemic analogues of N-(1-naphthyl)-2-methoxybenzamide. | mdpi.com |
| Chiral Trifluoromethylated Enamides | Development of enantioselective strategies for the synthesis of chiral enamides. | Demonstrates the feasibility of creating stereochemically defined analogues. | researchgate.net |
| Synthesis of Chiral Amines | Methods for preparing enantiomerically pure amines, which could be incorporated into benzamide structures. | Opens possibilities for creating chiral analogues by modifying the amine portion of the molecule. | nih.gov |
Pharmacophore Identification for N-(1-Naphthyl)-2-methoxybenzamide Derivatives
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the pharmacophore for N-(1-naphthyl)-2-methoxybenzamide derivatives is crucial for designing new compounds with improved activity and for virtual screening of compound libraries.
Pharmacophore modeling often involves techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship). For a series of aminophenyl benzamide derivatives, a five-point pharmacophore model was developed consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov This type of model provides a template for the key interactions required for activity.
For N-(1-naphthyl)-2-methoxybenzamide, the key pharmacophoric features would likely include:
A hydrophobic region: corresponding to the naphthyl group.
A hydrogen bond acceptor: the carbonyl oxygen of the amide.
A hydrogen bond donor: the N-H of the amide.
An aromatic ring: the methoxy-substituted benzene (B151609) ring.
A potential hydrogen bond acceptor: the oxygen of the methoxy group.
The relative spatial arrangement of these features would be critical. In the case of MBNQ, the 1,2-naphthoquinone moiety acts as a nucleophile acceptor, adding another reactive pharmacophoric element. nih.gov A study on naphthyridine derivatives as PDK-1 inhibitors resulted in a six-point pharmacophore model with four hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring, further illustrating the complexity and specificity of pharmacophore models.
The table below outlines key concepts and findings related to pharmacophore modeling relevant to this class of compounds:
| Compound Class/Methodology | Key Pharmacophoric Features Identified | Relevance to N-(1-Naphthyl)-2-methoxybenzamide | Reference |
| Aminophenyl Benzamide Derivatives (3D-QSAR) | Two aromatic rings, two hydrogen bond donors, one hydrogen bond acceptor. | Provides a likely template of key features for N-(1-naphthyl)-2-methoxybenzamide analogues. | nih.gov |
| Naphthyridine Derivatives (Pharmacophore Modeling) | Four hydrogen bond acceptors, one hydrogen bond donor, one aromatic ring. | Highlights the importance of hydrogen bonding and aromatic interactions in related heterocyclic systems. | |
| N-(7,8-dioxo-7,8-dihydronaphthalen-1-yl)-2-methoxybenzamide (MBNQ) | Introduction of a nucleophile-accepting 1,2-naphthoquinone. | Demonstrates how modifying a core scaffold can introduce new pharmacophoric features and biological activities. | nih.gov |
Mechanistic Elucidation of Biological Activities of N 1 Naphthyl 2 Methoxybenzamide Derivatives
Molecular Interactions with Biological Macromolecules (beyond enzymes)
The interaction of N-(1-naphthyl)-2-methoxybenzamide derivatives with biological macromolecules is a critical determinant of their mechanism of action. These interactions can lead to the modulation of receptor activity and induce significant conformational changes in proteins.
Derivatives of 2-methoxybenzamide (B150088) have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cancer. These compounds target the Smoothened (Smo) receptor, a key component of the Hh pathway. The binding of these derivatives to the Smo receptor can block its function, thereby inhibiting the downstream signaling cascade that is aberrantly activated in some cancers. Molecular docking studies of some 2-methoxybenzamide derivatives have shown their ability to fit within the binding pocket of the Smo receptor. For instance, the introduction of an aryl amide group and a methoxy (B1213986) group can lead to the formation of hydrogen bonds with amino acid residues such as Tyr394 and Arg400 of the Smo receptor.
Table 1: Interaction of 2-Methoxybenzamide Derivatives with the Smoothened (Smo) Receptor
| Compound Type | Target Receptor | Key Interacting Residues | Pathway Affected |
|---|
This table summarizes the molecular interactions of certain 2-methoxybenzamide derivatives with the Smoothened receptor, as identified in preclinical research.
The binding of small molecules to proteins can alter their three-dimensional structure, leading to a change in their function. While specific data on the protein binding affinity of N-(1-naphthyl)-2-methoxybenzamide is not extensively detailed in the available literature, the study of related benzamide (B126) derivatives provides insights into this mechanism. For example, the binding of 2-methoxybenzamide derivatives to the Smo receptor is predicted to induce conformational changes that stabilize an inactive state of the receptor, thereby inhibiting its signaling activity. The superimposition of different derivatives within the binding pocket suggests that while they share a common binding orientation, specific substitutions can influence the precise nature of the interactions and the resulting conformational changes.
Cellular and Subcellular Mechanisms
The biological effects of N-(1-naphthyl)-2-methoxybenzamide derivatives at the cellular and subcellular levels are multifaceted, encompassing the modulation of cell cycle, induction of programmed cell death, and interference with protein aggregation.
The ability of a compound to interfere with the cell cycle is a hallmark of many anti-cancer agents. While direct evidence for the effect of N-(1-naphthyl)-2-methoxybenzamide on cell cycle progression is limited, the inhibition of the Hedgehog signaling pathway by related 2-methoxybenzamide derivatives has implications for cell cycle control. The Hh pathway is known to regulate the expression of Gli transcription factors, which in turn control the expression of genes involved in cell proliferation and survival. By inhibiting this pathway, these compounds can indirectly lead to cell cycle arrest, although the specific phases of the cell cycle affected are not always detailed.
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Some benzaldehyde (B42025) derivatives, which share a structural similarity with the benzamide core, have been shown to induce apoptosis. For example, the vanillin (B372448) derivative 6-bromine-5-hydroxy-4-methoxybenzaldehyde has been demonstrated to have a potent antiproliferative effect and to induce apoptosis in various cancer cell lines. This induction of apoptosis is accompanied by the cleavage and inactivation of DNA-PKcs and a rapid degradation of the c-Myc oncoprotein. While this compound is not a benzamide, its ability to trigger apoptotic pathways highlights a potential mechanism that could be shared by structurally related compounds.
Protein misfolding and aggregation are central to the pathology of several neurodegenerative diseases, including Alzheimer's disease. A key event in Alzheimer's is the aggregation of the amyloid-beta (Aβ) peptide into neurotoxic plaques. A library of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives has been designed and evaluated for their ability to inhibit the aggregation of Aβ42. These compounds were developed by replacing the α,β-unsaturated linker of chalcone (B49325) with an amide bioisostere. Studies using Thioflavin T fluorescence assays and transmission electron microscopy have confirmed the anti-aggregation properties of these benzamide derivatives. Furthermore, these compounds were able to protect hippocampal neuronal cells from Aβ42-induced cytotoxicity.
Table 2: Amyloid-beta (Aβ42) Aggregation Inhibition by Benzamide Derivatives
| Compound Class | Assay Method | Key Finding |
|---|---|---|
| N-Benzylbenzamides | Thioflavin T (ThT) assay, TEM | Inhibition of Aβ42 aggregation |
| N-Phenethylbenzamides | Thioflavin T (ThT) assay, TEM | Inhibition of Aβ42 aggregation |
This table showcases the findings from studies on different classes of benzamide derivatives and their effectiveness in inhibiting amyloid-beta aggregation, a key process in Alzheimer's disease.
Design and Synthesis of Advanced N 1 Naphthyl 2 Methoxybenzamide Derivatives and Analogues for Specific Research Applications
Development of Naphthyl-Benzamide Hybrid Molecules
Molecular hybridization is a rational design strategy that combines two or more distinct pharmacophores (structural units responsible for a molecule's biological activity) into a single "hybrid" molecule. The goal is to create a new chemical entity with a multi-target profile or improved properties compared to the individual parent molecules. nih.gov This approach has been successfully applied to create advanced derivatives based on the naphthyl-benzamide framework.
The design of such hybrids involves identifying pharmacophoric elements from different molecules known to be active for specific targets and integrating them into the N-(1-naphthyl)-2-methoxybenzamide structure. nih.gov For instance, a research program might aim to combine the naphthyl-benzamide core, known for certain receptor interactions, with another moiety known to inhibit a key enzyme. This strategy can lead to compounds with dual-action capabilities or synergistic effects.
Key Research Findings:
Multi-target Agents: The hybridization approach is particularly promising for complex diseases where multiple biological pathways are involved. By designing a single molecule that can modulate several targets, researchers aim for greater efficacy and potentially a lower propensity for developing resistance. nih.govnih.gov
Synthesis Strategy: The synthesis of these hybrid molecules typically involves multi-step reactions. A common route is the condensation of a modified naphthylamine precursor with a bespoke benzoic acid derivative, which already contains the second pharmacophoric element. This modular approach allows for the systematic exploration of different combinations.
Exploration of Heterocyclic Integrations (e.g., Thiazole (B1198619), Pyrazole, Quinazolinone Moieties)
Incorporating heterocyclic rings into the N-(1-naphthyl)-2-methoxybenzamide structure is a widely used strategy to explore new chemical space and modulate biological activity. Heterocycles can introduce additional hydrogen bond donors and acceptors, alter the molecule's geometry and electronic properties, and provide new vectors for interaction with biological targets. nih.govnih.gov
The synthesis of these integrated molecules often involves building the heterocyclic ring onto the parent scaffold or coupling a pre-formed heterocycle to either the naphthyl or benzamide (B126) portion of the molecule. For example, a common method involves the condensation of an appropriately functionalized benzamide with a precursor that can undergo cyclization to form the desired heterocyclic ring, such as a thiazole or pyrazole. nih.govrsc.org
Table 7.2.1: Examples of Heterocyclic Integration in Benzamide Derivatives
| Heterocyclic Moiety | Synthetic Approach | Rationale & Research Application | Reference |
| Benzimidazole (B57391) | Condensation of a carboxylic acid with a substituted aniline (B41778) followed by cyclization. | The benzimidazole moiety is a key component in many biologically active compounds. nih.gov Integration aims to create potent antifungal or enzyme-inhibiting agents. nih.govnih.gov | nih.govnih.gov |
| Quinazoline | Chosen for its ability to bind the hinge region of kinase enzymes through hydrogen bonds and hydrophobic interactions. nih.gov | Development of antiproliferative and anti-angiogenic agents by targeting protein kinases like VEGFR2. nih.gov | nih.gov |
| Thiazole | Often incorporated via cyclization reactions, for example, between a 2-bromoacetophenone (B140003) and an amidine intermediate. nih.govrsc.org | Thiazole rings are present in numerous bioactive compounds and are used to enhance interactions with enzyme active sites. nih.gov | nih.govnih.gov |
Research has shown that quinazoline-thiazole hybrids can be designed as potent inhibitors of the VEGFR2 kinase domain, which is crucial in tumor angiogenesis. nih.gov Similarly, the integration of a benzimidazole ring into 2-methoxybenzamide (B150088) derivatives has yielded compounds that act as potent inhibitors of the Hedgehog (Hh) signaling pathway, a target in cancer research. nih.gov
Rational Design of N-(1-Naphthyl)-2-methoxybenzamide Analogues for Targeted Research
Rational design is a cornerstone of modern drug discovery and materials science. It utilizes an understanding of the three-dimensional structure of a biological target (like an enzyme or receptor) to design molecules that will bind to it with high affinity and selectivity. researchgate.netdocumentsdelivered.com This process often involves computational tools like molecular docking to predict how a designed analogue will interact with its target before it is synthesized. nih.gov
Starting with the N-(1-naphthyl)-2-methoxybenzamide lead structure, researchers can systematically modify its components to optimize interactions with a specific target. For example, structure-activity relationship (SAR) studies, where derivatives with small, defined changes are synthesized and tested, provide crucial data to guide further design. nih.gov This iterative cycle of design, synthesis, and testing allows for the refinement of analogues to achieve desired properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov
Key Research Findings:
Targeted Enzyme Inhibition: A series of naphthamide derivatives were rationally designed and synthesized to act as inhibitors of monoamine oxidase (MAO) enzymes. researchgate.net Molecular docking studies helped to explain the observed biological effects and guide the design of potent and selective inhibitors. researchgate.net
Receptor Antagonism: Analogues of N-methylbenzamide have been designed to serve as potent antagonists for the neurokinin-2 (NK(2)) receptor. nih.gov The design process involved creating specific derivatives intended to act as affinity labels, allowing for detailed study of the receptor binding site. nih.gov
Dual-Target Inhibition: In a notable example of rational design, bifunctional inhibitors were developed to simultaneously target PD-L1 and nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov This strategy aimed to overcome the poor pharmacokinetic properties of existing inhibitors by leveraging the immunometabolic role of NAMPT. nih.gov
Incorporation of Fluorinated and Other Substituents for Enhanced Activity or Stability
The strategic placement of fluorine atoms or other specific substituents onto the N-(1-naphthyl)-2-methoxybenzamide scaffold is a powerful technique for fine-tuning molecular properties. The introduction of fluorine is particularly common in medicinal chemistry due to its unique effects. nih.gov
Fluorine is highly electronegative and has a small van der Waals radius, similar to that of a hydrogen atom. Its incorporation can block sites of metabolic degradation, thereby increasing the molecule's metabolic stability and bioavailability. nih.gov Furthermore, fluorine can alter the acidity or basicity of nearby functional groups and participate in favorable electrostatic interactions with biological targets, often leading to enhanced binding affinity and biological activity. nih.gov
Table 7.4.1: Effects of Substituent Incorporation in Benzamide Analogues
| Substituent | Method of Incorporation | Purpose / Effect | Reference |
| Fluorine | Nucleophilic substitution using [¹⁸F]fluoride. | Used to create radiolabeled analogues for PET imaging and to enhance metabolic stability and binding affinity. nih.gov | nih.govnih.gov |
| Fluorophenyl | Coupling reactions with fluorinated phenylacetylene. | Increased inhibitory potency against enzymes like MAO B. mdpi.com | mdpi.com |
| para-Fluoro group | Asymmetric synthesis from substituted precursors. | Resulted in a highly potent neurokinin-2 (NK(2)) receptor antagonist with a pK(b) of 9.7. nih.gov | nih.gov |
The synthesis of fluorinated analogues can be achieved through various methods. For example, the radiosynthesis of fluorinated benzamide derivatives for use as imaging agents has been accomplished via nucleophilic substitution with no-carrier-added [18F]fluoride on a tosyloxypropyl-substituted precursor. nih.gov In other work, the introduction of a 1-(2-(4-fluorophenyl)ethynyl) group onto a related heterocyclic scaffold yielded a potent inhibitor of MAO B, demonstrating the significant impact of this substituent on biological activity. mdpi.com
Future Research Directions for N 1 Naphthyl 2 Methoxybenzamide
Integration with Advanced High-Throughput Screening Technologies
The exploration of the full therapeutic potential of N-(1-Naphthyl)-2-methoxybenzamide and its derivatives can be significantly accelerated by the integration of advanced high-throughput screening (HTS) technologies. HTS methodologies enable the rapid, automated testing of vast numbers of chemical compounds against specific biological targets. biorxiv.org For the naphthyl-benzamide scaffold, this would involve creating large, diverse chemical libraries of analogues by systematically modifying the core structure.
Future research could focus on developing miniaturized assays suitable for HTS platforms. biorxiv.org These assays could be designed to measure a wide range of biological activities, from enzyme inhibition to receptor binding. For instance, researchers have successfully developed HTS methods to screen for inhibitors of viral enzymes and to characterize the properties of novel nanocoatings by testing thousands of combinations in parallel. nih.govnih.gov By adapting such techniques, it would be possible to screen a library of N-(1-Naphthyl)-2-methoxybenzamide analogues against panels of kinases, proteases, or G-protein coupled receptors to quickly identify promising lead compounds for various diseases. This approach minimizes the use of reagents and accelerates the discovery phase for new drug candidates. biorxiv.org
Exploration of Novel Biological Targets and Therapeutic Areas
The constituent parts of N-(1-Naphthyl)-2-methoxybenzamide—naphthalene (B1677914) and benzamide (B126)—are present in numerous compounds with established pharmacological activities. This suggests that the combined scaffold may interact with a wide array of novel biological targets. ijpsjournal.com Naphthalene derivatives have been investigated for a multitude of therapeutic applications, including as antimicrobial, anti-inflammatory, antiviral, and anticancer agents. ijpsjournal.comrasayanjournal.co.in Specifically, recent studies have highlighted the potential of naphthyl derivatives as inhibitors of the SARS-CoV papain-like protease (PLpro), an enzyme crucial for viral replication. nih.gov
Benzamide derivatives are also known for their diverse biological effects, with established uses in treating cardiac arrhythmias and cancer, and showing potential as sigma-1 protein ligands for neurological conditions. researchgate.netwalshmedicalmedia.com Given this background, future research should systematically investigate N-(1-Naphthyl)-2-methoxybenzamide for a range of potential applications. The compound could be tested for its activity against targets implicated in cancer, neurodegenerative diseases, and viral infections. ijpsjournal.com
Below is a table outlining potential therapeutic areas and targets for future investigation.
| Potential Therapeutic Area | Potential Biological Target | Rationale based on Structural Moieties |
| Antiviral | SARS-CoV Papain-Like Protease (PLpro) | Naphthyl derivatives have shown inhibitory activity against this viral enzyme. nih.gov |
| Anticancer | Tubulin Polymerization, Various Kinases | Naphthalene and benzamide scaffolds are found in known anticancer agents. ijpsjournal.comresearchgate.net |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Certain naphthalene derivatives are known to possess anti-inflammatory properties. rasayanjournal.co.in |
| Neurodegenerative Diseases | Sigma-1 Receptors | Benzamide derivatives have been identified as potent ligands for these receptors. researchgate.net |
| Antimicrobial | Bacterial and Fungal Enzymes | Both naphthalene and benzamide structures contribute to antimicrobial activity. ijpsjournal.comrasayanjournal.co.in |
Development of Sustainable and Efficient Synthetic Routes for Naphthyl-Benzamide Scaffolds
As interest in naphthyl-benzamide scaffolds grows, the need for sustainable and efficient methods for their synthesis becomes paramount. Traditional multi-step synthetic routes can be inefficient, costly, and generate significant chemical waste. Future research should focus on developing "green" chemistry approaches that improve efficiency while minimizing environmental impact.
Promising research directions include the use of novel catalytic systems. For example, copper-catalyzed reactions have been developed for the efficient synthesis of other nitrogen-containing heterocyclic scaffolds, offering an environmentally benign and inexpensive alternative to precious metal catalysts. rsc.org Furthermore, palladium-catalyzed multi-component and cascade reactions represent a powerful strategy for constructing complex molecules, like fluorinated 3-pyrroline (B95000) aminals, in a single step from simple precursors. acs.org These methods reduce the number of synthetic steps, improve atom economy, and often proceed under milder conditions. The development of continuous-flow protocols, as demonstrated for the synthesis of phthalimides, offers enhanced safety and efficiency, particularly when using gaseous reagents like carbon monoxide. acs.org Applying these modern synthetic principles—such as catalysis, cascade reactions, and flow chemistry—to the production of N-(1-Naphthyl)-2-methoxybenzamide could lead to more cost-effective and environmentally sustainable manufacturing processes.
Q & A
Q. What are the standard synthetic routes for Benzamide, N-(1-naphthyl)-2-methoxy-?
The compound is typically synthesized via coupling reactions. For example, acylation of 1-naphthylamine with 2-methoxybenzoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions is a common approach . Purification often involves recrystallization from methanol or ethanol, with purity confirmed by HPLC (>95%) .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns (e.g., methoxy and naphthyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO, expected [M+H]: 278.1176) .
- X-ray Crystallography : Resolves bond angles and crystal packing, as demonstrated in structurally similar benzamides .
Q. How are solubility challenges addressed in experimental formulations?
The compound’s poor aqueous solubility (common in benzamide derivatives) is mitigated using co-solvents (e.g., DMSO, ethanol) or surfactants. For biological assays, stock solutions in DMSO are diluted in buffer (≤0.1% DMSO to avoid cytotoxicity) .
Advanced Research Questions
Q. What crystallographic insights explain its pharmacological activity?
X-ray diffraction of analogous compounds (e.g., N-[2-(6-methoxy-2-oxo-2H-chromen-4-yl)benzofuran-3-yl]benzamide) reveals planar aromatic systems and hydrogen-bonding networks between the amide carbonyl and receptor residues (e.g., Arg-66 in CaSR) . Dihedral angles between the naphthyl and benzamide moieties influence conformational flexibility and binding kinetics .
Q. How to resolve contradictions in reported anti-cancer activity across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. For example:
- A 2025 study reported IC = 12 µM in MCF-7 cells , while a 2024 study found no activity (IC >100 µM) in the same line.
- Resolution : Validate compound purity via HPLC-MS and standardize assay protocols (e.g., serum-free media, 48-hour exposure) .
Q. What computational methods predict thermodynamic stability for reaction optimization?
Density Functional Theory (DFT) calculates reaction enthalpies (ΔH°). For example, benzamide formation via acylation has ΔH° = −45.3 kJ/mol, favoring exothermic pathways . Solvent effects (e.g., toluene vs. DMF) are modeled using COSMO-RS to optimize yields .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
